molecular formula C15H17Cl2N3O2 B2387069 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide CAS No. 2034283-83-3

2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide

Cat. No.: B2387069
CAS No.: 2034283-83-3
M. Wt: 342.22
InChI Key: UQHRTBOQCOLXTQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and a pyrazolyl ethyl acetamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Coupling with Pyrazolyl Ethyl Amine: The intermediate is then reacted with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Common industrial methods include batch and continuous flow processes, which allow for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Known for its use as a herbicide.

    2-(2,4-dichlorophenoxy)propionic acid: Another herbicidal compound with similar structural features.

    2-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-propanone: A related compound with a different functional group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide is unique due to its combination of the dichlorophenoxy and pyrazolyl ethyl acetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-10-7-12(19-20(10)2)5-6-18-15(21)9-22-14-4-3-11(16)8-13(14)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHRTBOQCOLXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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